3-(Benzylthio)-6-(p-tolyl)pyridazine
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Overview
Description
3-(Benzylthio)-6-(p-tolyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a benzylthio group at the 3-position and a p-tolyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylthio)-6-(p-tolyl)pyridazine typically involves the formation of the pyridazine ring followed by the introduction of the benzylthio and p-tolyl substituents. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions. The benzylthio group can be introduced via nucleophilic substitution reactions, while the p-tolyl group can be added through electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylthio)-6-(p-tolyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon are used for hydrogenation reactions.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-(Benzylthio)-6-(p-tolyl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Benzylthio)-6-(p-tolyl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylthio)pyridazine: Lacks the p-tolyl group, which may affect its chemical reactivity and biological activity.
6-(p-tolyl)pyridazine: Lacks the benzylthio group, which may influence its properties and applications.
3-(Benzylthio)-6-phenylpyridazine: Similar structure but with a phenyl group instead of a p-tolyl group, leading to different steric and electronic effects.
Uniqueness
3-(Benzylthio)-6-(p-tolyl)pyridazine is unique due to the presence of both benzylthio and p-tolyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-benzylsulfanyl-6-(4-methylphenyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S/c1-14-7-9-16(10-8-14)17-11-12-18(20-19-17)21-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEFQDAZUPOWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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